1-Nonene is a linear alpha-olefin (LAO) with a nine-carbon chain, serving as a critical intermediate in the synthesis of specialty chemicals, polymers, and synthetic lubricants. As a clear, room-temperature liquid with a boiling point of approximately 146.9 °C and a density of 0.73 g/mL, it occupies a defined physical intermediate state between the lighter 1-octene and the heavier 1-decene [1]. In industrial procurement, 1-nonene is primarily sourced as a comonomer for advanced polyolefins, a precursor for highly linear C10 alcohols via hydroformylation, and a co-feed in the production of tailored polyalphaolefins (PAOs). Its strictly linear structure and terminal double bond provide predictable reactivity, making it a targeted building block where exact chain length and lack of branching are required for downstream performance.
Substituting 1-nonene with adjacent linear alpha-olefins (like 1-octene or 1-decene) or in-class isomers (like propylene trimer) fundamentally alters process economics and product performance. In synthetic lubricant manufacturing, replacing 1-nonene with 1-decene shifts the kinematic viscosity and pour point of the resulting polyalphaolefin (PAO), altering the rheological profile required for specialized base oils [1]. In hydroformylation workflows, using cheaper branched nonenes (propylene trimer) instead of 1-nonene yields highly branched isodecanols rather than linear n-decanol; this branching reduces the low-temperature flexibility of downstream plasticizers[2]. Furthermore, the nearly 26 °C boiling point gap between 1-octene and 1-nonene dictates entirely different solvent recovery and thermal management parameters in continuous-flow reactors, rendering the two non-interchangeable without extensive process re-engineering.
1-Nonene exhibits a boiling point of 146.9 °C, which positions it precisely between 1-octene (121 °C) and 1-decene (171 °C). This 25.9 °C difference from 1-octene significantly reduces evaporative losses and lowers the vapor pressure during high-temperature catalytic reactions, while its 24.1 °C lower boiling point compared to 1-decene reduces the thermal energy required for stripping unreacted monomer from polymer or PAO products [1].
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 146.9 °C |
| Comparator Or Baseline | 1-Octene (121 °C) and 1-Decene (171 °C) |
| Quantified Difference | +25.9 °C vs 1-octene; -24.1 °C vs 1-decene |
| Conditions | 1 atm standard pressure |
Enables optimized thermal management and lower energy costs during monomer recovery loops compared to heavier or lighter alpha-olefins.
When subjected to rhodium-catalyzed hydroformylation, 1-nonene yields highly linear n-decanol (often achieving n/i ratios >10:1 with optimized phosphine ligands). In contrast, utilizing propylene trimer (a branched C9 olefin mixture) yields heavily branched isodecanols. The linear n-decanol derived from 1-nonene is essential for synthesizing di-n-decyl phthalate (DDP) or adipate plasticizers, which exhibit enhanced low-temperature flexibility and lower volatility compared to their branched isodecyl counterparts [1].
| Evidence Dimension | Downstream Alcohol Linearity |
| Target Compound Data | High yield of linear n-decanol |
| Comparator Or Baseline | Propylene trimer (yields branched isodecanol) |
| Quantified Difference | Terminal vs. internal/branched hydroformylation selectivity |
| Conditions | Rh-catalyzed hydroformylation (oxo synthesis) |
Procuring linear 1-nonene is mandatory for chemical manufacturers formulating low-temperature plasticizers where branched isomers fail performance specifications.
1-Decene is the industry standard for producing PAOs with high Viscosity Indices (VI > 130). However, pure 1-decene oligomers are restricted to specific kinematic viscosity tiers. By incorporating 1-nonene as a co-feed or utilizing pure 1-nonene oligomers, formulators can adjust the kinematic viscosity at 100 °C (KV100) to intermediate grades while maintaining excellent low-temperature pour points. 1-Nonene PAOs typically exhibit slightly lower VI than 1-decene PAOs, providing a critical lever for blending custom rheological profiles [1].
| Evidence Dimension | Kinematic Viscosity (KV100) and Viscosity Index (VI) |
| Target Compound Data | 1-Nonene PAOs (Custom intermediate KV100) |
| Comparator Or Baseline | 1-Decene PAOs (Standard KV100 tiers, VI > 130) |
| Quantified Difference | Enables non-standard KV100 targeting not possible with pure 1-decene |
| Conditions | Metallocene or acid-catalyzed oligomerization |
Allows lubricant manufacturers to procure a specific comonomer to hit exact viscosity and pour point targets for bespoke high-performance engine and gear oils.
In the metallocene-catalyzed copolymerization of ethylene, the addition of 1-nonene triggers a measurable 'comonomer effect.' Studies demonstrate that incorporating small fractions of an alpha-olefin like 1-nonene can increase the overall polymer yield by more than 6-fold compared to ethylene homopolymerization. Furthermore, the odd-carbon C9 chain of 1-nonene disrupts polymer crystallinity differently than the even-carbon 1-octene, allowing for distinct tuning of the melting peak and density in linear low-density polyethylene (LLDPE) [1].
| Evidence Dimension | Polymerization Yield / Catalyst Activity |
| Target Compound Data | >6-fold increase in yield with 1-nonene addition |
| Comparator Or Baseline | Ethylene homopolymerization (Baseline) |
| Quantified Difference | Massive rate enhancement and distinct side-chain crystallization |
| Conditions | Metallocene-catalyzed copolymerization |
Provides polymer engineers a dual-benefit comonomer that maximizes catalyst efficiency while offering distinct mechanical property tuning for specialty films.
Directly downstream of its hydroformylation selectivity, 1-nonene is the exact choice for synthesizing linear n-decanol. This linear alcohol is subsequently esterified to produce premium di-n-decyl phthalate or adipate plasticizers, which are critical for PVC applications requiring enhanced low-temperature flexibility [1].
Leveraging its specific kinematic viscosity profile, 1-nonene is procured as a co-feed alongside 1-decene or 1-dodecene to manufacture custom synthetic base oils. It allows formulators to hit intermediate KV100 specifications for advanced automotive and industrial gear lubricants [2].
Due to the strong comonomer effect and its unique 9-carbon chain length, 1-nonene is utilized in metallocene-catalyzed polymerizations to tune the density, crystallinity, and impact resistance of high-performance packaging films, offering a distinct alternative to standard 1-octene [3].
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